molecular formula C13H16BF3O2 B13901863 4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane

Cat. No.: B13901863
M. Wt: 272.07 g/mol
InChI Key: QZQDSXKTCDDDST-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction conditions may vary depending on the specific reagents and catalysts used.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or other boron-containing compounds.

    Reduction: Formation of boranes or other reduced boron species.

    Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Exploration of boronic esters as potential therapeutic agents, including anticancer and antiviral compounds.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling process. The molecular targets and pathways involved vary depending on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A commonly used boronic acid in organic synthesis.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of the trifluoromethylphenyl group.

    2,4,5-Trifluorophenylboronic acid: A boronic acid with a trifluoromethylphenyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane is unique due to the presence of both the tetramethyl and trifluoromethylphenyl groups. These structural features may impart specific reactivity and properties, making it valuable for certain synthetic applications.

Properties

Molecular Formula

C13H16BF3O2

Molecular Weight

272.07 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BF3O2/c1-7-10(16)8(6-9(15)11(7)17)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3

InChI Key

QZQDSXKTCDDDST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)F)F

Origin of Product

United States

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